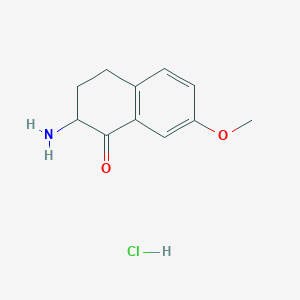

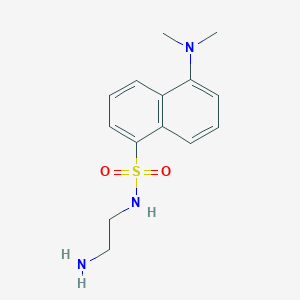

2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone,hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride involves condensation reactions, showcasing the versatility in synthetic routes. Notably, a detailed investigation on the condensation of 2-methyl-2-cyclohexen-1-one with 2-methoxy-1,3-butadiene highlights the formation of naphthalenone derivatives, indicating the complexity and efficiency of synthetic methods employed in this chemical class (Nazarov et al., 1953).

Molecular Structure Analysis

The molecular structure and keto–enol tautomerism of naphthalenone derivatives have been studied, providing insights into the conformation and structural dynamics of these compounds. For example, the crystal structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone offers a glimpse into the non-planarity and intramolecular hydrogen bonding within the naphthalenone family, which are crucial for understanding the chemical behavior of 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride (Ünver et al., 2001).

Chemical Reactions and Properties

The chemical reactions and properties of naphthalenone derivatives, including 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride, involve complex mechanisms, such as azo, hydrazone, and tautomerism transitions. These transformations are significant for the development of dyes and other materials with specific optical properties, illustrating the compound's versatility in chemical reactions (Tauro & Coutinho, 2000).

Physical Properties Analysis

The physical properties of naphthalenone derivatives are influenced by their molecular structure. For instance, the synthesis of related compounds like 2,5-Diamino-6-hydroxy-1,2,3,4-tetrahydro-1-naphthalenol derivatives from 6-methoxy-3,4-dihydro-1(2H)-naphthalenone underlines the importance of molecular modifications in altering physical properties, which are critical for their applications in pharmaceuticals and materials science (Miyake et al., 1977).

Chemical Properties Analysis

The chemical properties of 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride are reflective of its naphthalenone backbone, showcasing reactivity towards various chemical agents and conditions. Studies on similar compounds reveal insights into their reactivity patterns, such as the synthesis and reactivity of 2-amino-naphthoquinone derivatives with vinylarenes, highlighting the compound's potential in creating new chemical entities with diverse functionalities (Kobayashi et al., 1992).

Applications De Recherche Scientifique

Synthesis and Applications of Naphthalene Derivatives

The Synthesis of Naphthalene Derivatives

Research has explored various synthetic routes for naphthalene derivatives, highlighting their significance in dyestuffs and coloration. The photocatalytic hydroxylation method is recommended for its simplicity and eco-friendliness, suggesting potential applications in creating environmentally sustainable dyes and pigments (Zhang, 2005).

Biological Properties of Naphthoquinones

Naphthoquinones, a class of compounds related to naphthalene derivatives, are noted for their wide-ranging biological activities. These compounds, particularly lawsone and its derivatives, exhibit antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects, suggesting their potential in treating various diseases and as pesticides (López et al., 2014).

Environmental and Medicinal Applications

Studies have also delved into the environmental and medicinal applications of naphthalene derivatives. For example, microbial degradation of polycyclic aromatic hydrocarbons, including naphthalene, is crucial for bioremediating contaminated sites, emphasizing the role of microorganisms in ecological recovery (Peng et al., 2008). Furthermore, heterocyclic naphthalimides show promise in various medicinal applications, including as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents, highlighting the diverse potential of naphthalene frameworks in drug development (Gong et al., 2016).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of this compound6.

Orientations Futures

This compound offers a myriad of possibilities for studying various biological processes, making it a valuable tool for researchers2. Its future directions are likely to be influenced by the results of ongoing research in proteomics and related fields1.

Propriétés

IUPAC Name |

2-amino-7-methoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8;/h2,4,6,10H,3,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXKUEIHKUBYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

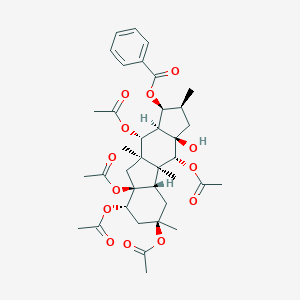

COC1=CC2=C(CCC(C2=O)N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541828 | |

| Record name | 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone,hydrochloride | |

CAS RN |

2472-16-4 | |

| Record name | 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)